N-Ethylpyrrolidine-1-carboximidhydrazide
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Overview
Description
N-Ethylpyrrolidine-1-carboximidhydrazide is a chemical compound characterized by the presence of a pyrrolidine ring, an ethyl group, and a carboximidhydrazide moiety
Preparation Methods
The synthesis of N-Ethylpyrrolidine-1-carboximidhydrazide typically involves the reaction of N-ethylpyrrolidine with a suitable carboximidhydrazide precursor. One common method involves the use of microwave-assisted organic synthesis (MAOS) to enhance the efficiency of the reaction . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is typically carried out at elevated temperatures to ensure complete conversion of the reactants .
Chemical Reactions Analysis
N-Ethylpyrrolidine-1-carboximidhydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield N-ethylpyrrolidine-1-carboximide, while reduction may produce N-ethylpyrrolidine-1-carboximidine .
Scientific Research Applications
N-Ethylpyrrolidine-1-carboximidhydrazide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as an enzyme inhibitor and its ability to interact with various biological targets . In medicine, it is being explored for its potential therapeutic properties, including its use as an anticancer agent . Additionally, in the industrial sector, it is used in the production of specialty chemicals and as a catalyst in certain chemical reactions .
Mechanism of Action
The mechanism of action of N-Ethylpyrrolidine-1-carboximidhydrazide involves its interaction with specific molecular targets, such as enzymes and receptors . The compound exerts its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . The specific pathways involved depend on the biological context and the particular targets of the compound .
Comparison with Similar Compounds
N-Ethylpyrrolidine-1-carboximidhydrazide can be compared to other pyrrolidine derivatives, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share a similar pyrrolidine ring structure but differ in their functional groups and overall chemical properties . The uniqueness of this compound lies in its specific combination of an ethyl group and a carboximidhydrazide moiety, which imparts distinct chemical and biological properties . Other similar compounds include N-methylpyrrolidine and N-ethylpyrrolidine, which differ in their substituents and exhibit different reactivity and applications .
Properties
Molecular Formula |
C7H16N4 |
---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
N-amino-N-ethylpyrrolidine-1-carboximidamide |
InChI |
InChI=1S/C7H16N4/c1-2-11(9)7(8)10-5-3-4-6-10/h8H,2-6,9H2,1H3 |
InChI Key |
IFTFKQWJJHULCE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C(=N)N1CCCC1)N |
Origin of Product |
United States |
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